N-[2-({2-[(4-butoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide
Description
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE is a complex organic compound that features a benzothiazole core, a butoxyphenyl group, and a dichlorobenzamide moiety
Properties
Molecular Formula |
C26H23Cl2N3O3S2 |
|---|---|
Molecular Weight |
560.5 g/mol |
IUPAC Name |
N-[2-[2-(4-butoxyanilino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]-2,4-dichlorobenzamide |
InChI |
InChI=1S/C26H23Cl2N3O3S2/c1-2-3-12-34-19-8-5-17(6-9-19)29-24(32)15-35-26-31-22-11-7-18(14-23(22)36-26)30-25(33)20-10-4-16(27)13-21(20)28/h4-11,13-14H,2-3,12,15H2,1H3,(H,29,32)(H,30,33) |
InChI Key |
WVEXRZAUFRFCFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(S2)C=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE typically involves multiple steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.
Attachment of the Butoxyphenyl Group: The butoxyphenyl group is introduced via a nucleophilic substitution reaction, where a butoxyphenyl halide reacts with an amine or thiol group on the benzothiazole core.
Final Coupling: The final step involves coupling the benzothiazole derivative with 2,4-dichlorobenzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, converting them to amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halides, sulfonates, and organometallic compounds (e.g., Grignard reagents) are used under conditions like reflux or in the presence of catalysts.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced aromatic compounds.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.
Material Science: It can be incorporated into polymers and other materials to impart specific properties, such as increased thermal stability or conductivity.
Biology and Medicine
Drug Development: The compound’s structural features make it a candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific biomolecules.
Industry
Agriculture: The compound may have applications as a pesticide or herbicide due to its potential biological activity.
Electronics: It can be used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism by which N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE exerts its effects depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes. The pathways involved may include signal transduction, cell cycle regulation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-[2-({[(4-METHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE
- N-[2-({[(4-ETHOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE
Uniqueness
N-[2-({[(4-BUTOXYPHENYL)CARBAMOYL]METHYL}SULFANYL)-1,3-BENZOTHIAZOL-6-YL]-2,4-DICHLOROBENZAMIDE is unique due to the presence of the butoxy group, which can influence its lipophilicity, binding affinity, and overall biological activity. The dichlorobenzamide moiety also contributes to its distinct chemical and physical properties, making it a versatile compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
